molecular formula C20H21N5O3S2 B5062912 N-(4-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,3-thiazol-2-yl)benzenesulfonamide

N-(4-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,3-thiazol-2-yl)benzenesulfonamide

Cat. No. B5062912
M. Wt: 443.5 g/mol
InChI Key: RMVNVOJZSVNGGS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . It is a selective and potent activator of insect ryanodine receptors (RyRs) that are critical for muscle contraction .


Synthesis Analysis

Fourier transform infrared spectroscopy revealed the formation of C–H⋯O and C–H⋯N hydrogen bonds between the OH or NH group of PRX with the carbonyl group of BA at the ratio of 1:1 .


Molecular Structure Analysis

The molecular formula of the compound is C19H20N6O3 . The molecular weight is 380.4 g/mol . The compound has a complexity of 568 .


Chemical Reactions Analysis

The compound forms C–H⋯O and C–H⋯N hydrogen bonds between the OH or NH group of PRX with the carbonyl group of BA at the ratio of 1:1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 380.4 g/mol . It has a complexity of 568 . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It has 4 rotatable bonds . The exact mass is 380.15968852 g/mol . The monoisotopic mass is also 380.15968852 g/mol . The topological polar surface area is 103 Ų . The heavy atom count is 28 .

Mechanism of Action

The compound effectively induces methuosis in tested cancer cells but not human normal cells . The induced vacuoles are derived from macropinosomes but not autophagosomes . The cytoplasmic vacuoles may originate from the endoplasmic reticulum (ER) and be accompanied by ER stress . The MAPK/JNK signalling pathway is involved in the induced methuotic cell death .

Safety and Hazards

The compound is a well-tolerated member of this class of compounds . It significantly reduces time to healing, prevents rebound of disease after cessation of treatment, and most importantly, reduces frequency and severity of recurrent disease .

Future Directions

The excellent potency and selectivity of the compound prompt us to select it as a good lead compound for further development of methuosis inducers and investigation of the molecular and cellular mechanisms underlying methuosis .

properties

IUPAC Name

N-[4-methyl-5-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S2/c1-15-18(29-20(22-15)23-30(27,28)16-7-3-2-4-8-16)19(26)25-13-11-24(12-14-25)17-9-5-6-10-21-17/h2-10H,11-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVNVOJZSVNGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-1,3-thiazol-2-yl)benzenesulfonamide

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